1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone

Vue d'ensemble

Description

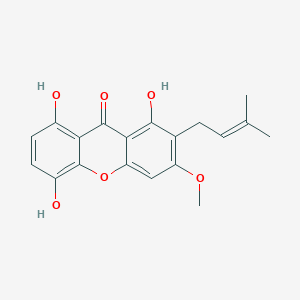

1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a complex organic compound belonging to the class of polyketides. Polyketides are secondary metabolites produced by plants, fungi, and bacteria, and they exhibit a wide range of biological activities . This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a prenylated xanthone core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone typically involves the use of polyketide synthase enzymes. These enzymes catalyze the formation of the polyketide backbone, which is then modified through various enzymatic reactions to introduce the hydroxyl, methoxy, and prenyl groups . The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms that express the necessary polyketide synthase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the production of the target compound .

Analyse Des Réactions Chimiques

Redox Reactions and Antioxidant Activity

The compound exhibits significant electron transfer (ET) potential due to its hydroquinone moiety. In acidic conditions (pH 3.6), it reduces Fe³⁺ to Fe²⁺ via a single-electron transfer mechanism, forming a stable para-benzoquinone derivative . This reaction is critical in antioxidant assays like FRAP (Ferric Reducing Antioxidant Power), where it demonstrated a TEAC (Trolox Equivalent Antioxidant Capacity) value of 0.166 μM , outperforming resorcinol-containing xanthones .

Key Data:

| Reaction Type | Conditions | Product | TEAC Value | Reference |

|---|---|---|---|---|

| Fe³⁺ reduction | pH 3.6 | Para-benzoquinone derivative | 0.166 μM |

Synthetic Modifications

While naturally occurring, synthetic routes involve xanthone nucleus formation via carbonyl bridge introduction. For example:

- Condensation Reactions : Reacting 2,3,6-trimethoxybenzoic acid with phloroglucinol in the presence of P₂O₅ and MeSO₃H yields xanthone intermediates .

- Oxidative Cyclization : DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) oxidizes phenolic precursors to spiro compounds, which hydrolyze to triones under aqueous TFA .

Notable Synthetic Pathway:

Biochemical Interactions

The compound interacts with viral proteases and human proteins via:

- Hydrogen bonding with residues like His34 and Lys31.

- Hydrophobic interactions (π-alkyl, alkyl) with Met49, Met165, and Pro52 .

Binding Affinity Data (SARS-CoV-2 Mpro Inhibition):

| Parameter | Value | Reference |

|---|---|---|

| ΔG (Binding Energy) | −9.25 kcal/mol | |

| Inhibition Constant (Ki) | 0.166 μM |

Structural Reactivity Insights

- Hydroquinone Stability : The 1,5,8-trihydroxy configuration stabilizes oxidized forms, enhancing redox activity .

- Prenyl Group Effects : The 2-prenyl substituent increases lipophilicity (predicted LogP = 5.08), influencing membrane permeability and interaction kinetics .

Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 193–195 °C | |

| Boiling Point | 591.8 ± 50.0 °C | |

| Molecular Weight | 342.34 g/mol |

Comparative Reactivity with Analogues

This compound shows distinct behavior compared to other xanthones:

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that 1,5,8-trihydroxy-3-methoxy-2-prenylxanthone exhibits significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values ranging from 1.22 to over 30 µg/mL against cell lines such as HCT-15 and SK-OV-3 . The compound's anticancer potential is attributed to its ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

1.2 Antimicrobial Properties

The compound demonstrates notable antibacterial and antifungal activities. It has been shown to inhibit the growth of pathogenic bacteria and fungi, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The presence of hydroxyl groups and the prenyl substituent are believed to enhance its antimicrobial efficacy.

1.3 Anti-inflammatory Effects

In vitro studies suggest that this compound can inhibit inflammatory pathways, particularly the NF-κB signaling pathway. This inhibition results in reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agricultural Applications

2.1 Natural Pesticide

The antimicrobial properties of this xanthone make it a potential natural pesticide. Its application in agriculture could help control plant pathogens without the adverse effects associated with synthetic pesticides. Studies have indicated that xanthones can effectively suppress fungal infections in crops .

Food Science Applications

3.1 Antioxidant Activity

Xanthones are recognized for their antioxidant properties, which can prevent oxidative damage in food products. This compound has been evaluated for its ability to scavenge free radicals, thereby enhancing the shelf life and nutritional quality of food products .

Table 1: Summary of Biological Activities of this compound

Mécanisme D'action

The mechanism of action of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other prenylated xanthones and polyketides, such as:

- 1,3,6,8-Tetrahydroxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

- 1,6,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

- 1,3,5,8-Tetrahydroxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

Uniqueness

1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is unique due to its specific arrangement of functional groups and its distinct biological activities. The presence of the methoxy group at the 3-position and the prenyl group at the 2-position differentiates it from other similar compounds and contributes to its unique properties .

Activité Biologique

1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a naturally occurring xanthone derivative primarily isolated from the pericarp of Garcinia mangostana (mangosteen). This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- Hydroxyl Groups : Three hydroxyl groups at positions 1, 5, and 8.

- Methoxy Group : A methoxy group at position 3.

- Prenyl Group : A prenyl side chain at position 2.

The chemical formula is , and it has a molecular weight of approximately 302.33 g/mol. The presence of these functional groups contributes to its biological activities.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It exhibits significant free radical scavenging activity, with a Trolox-equivalent antioxidant capacity (TEAC) value of 0.4384, indicating its potential to mitigate oxidative stress .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. For instance:

- Antifungal Activity : It demonstrated effective inhibition against Cladosporium cucumerinum, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL .

- Antibacterial Activity : The compound has shown varying levels of antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli, with effectiveness attributed to its structural features that enhance membrane permeability and disrupt bacterial cell integrity .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action reduces inflammation markers in various in vitro models.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies:

- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .

- Cell Lines Tested : Studies have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells, with IC50 values indicating significant potency .

The biological effects of this compound are attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : It modulates signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Propriétés

IUPAC Name |

1,5,8-trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-9(2)4-5-10-13(24-3)8-14-16(17(10)22)18(23)15-11(20)6-7-12(21)19(15)25-14/h4,6-8,20-22H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAANZTDKTFGJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556803 | |

| Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

110187-11-6 | |

| Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110187-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110187116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,8-TRIHYDROXY-3-METHOXY-2-PRENYLXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP7RT2A4Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 - 195 °C | |

| Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.